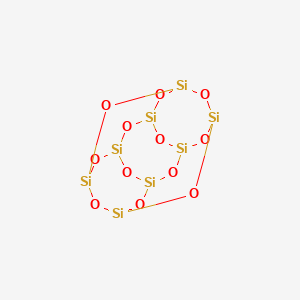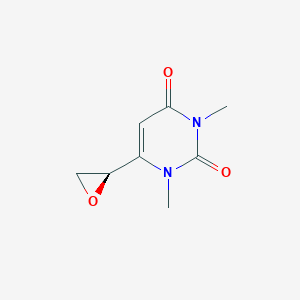
Poly(hydridosilsesquioxane)-T8, hydride substituted
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(hydridosilsesquioxanes) are a class of compounds with the general structure [HSiO1.5]n, where n > 3, such as 8, 10, 12, 14, 16,18 . They are considered as organically modified silica and silicon-containing dendrimers with highly branched, tree-like structures . They have inspired many chemists to develop new materials and nanomaterials, and their applications have been explored .
Synthesis Analysis
Functionalised (poly)silsesquioxanes and silicon-containing dendrimers are among the most rapidly developing branches of organosilicon chemistry . Hydrosilylation reactions using hydridosilsesquioxanes as the starting precursors have been used to prepare a number of interesting new adducts . The syntheses of such compounds via hydrosilylation processes are described in various studies .Molecular Structure Analysis
The structure of poly(hydridosilsesquioxanes) depends upon the preparation methods . The structure is a function of the concentration of the initial monomer, the nature of the solvent, the nature of the hydrolysable substituents, the concentration of water, the temperature, the type of catalyst, and the nature of the non-hydrolysing substituent .Chemical Reactions Analysis
The value of these polymers as a source of industrial products is the extreme chemical reactivity of the silicon hydride bond with a multitude of other chemicals . These include alcohols, aldehydes, ketones, olefins, acids, acid catalysts, bases and silanol . Many metals such as zinc, tin, nickel, chromium, cobalt, platinum, and their metal halides catalyze the reaction with water, alcohols or silanol .Physical And Chemical Properties Analysis
Poly(hydridosilsesquioxanes) are known for their chemical and thermal robustness . The enormous amount of potential substitution patterns combined with the silicon oxide core makes silsesquioxanes ideal materials for a variety of applications .Safety And Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/O12Si8/c1-13-2-15-6-17-4-14(1)5-18-7-16(3-13)9-19(8-15)12-20(10-17)11-18 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAFNUJHWIDDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Si]2O[Si]3O[Si]4O[Si]1O[Si]5O[Si](O2)O[Si](O3)O[Si](O4)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Si8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11062286 | |
CAS RN |
137125-44-1 |
Source


|
| Record name | Silsesquioxanes, hydrogen, hydroxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)

![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

